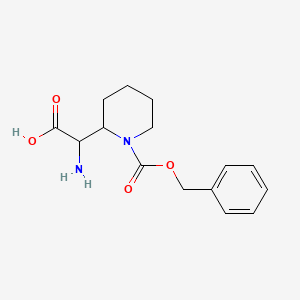

2-Amino-2-(1-((benzyloxy)carbonyl)piperidin-2-yl)acetic acid

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Application in Microbial Studies

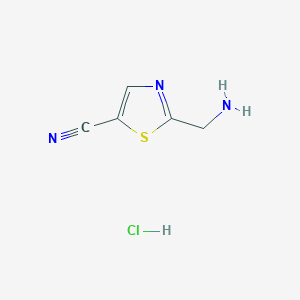

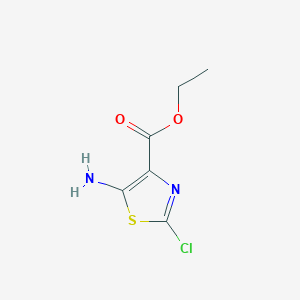

2-Amino substituted benzothiazole and p-acetamidobenzenesulfonyl chloride were utilized to synthesize a range of compounds for antibacterial and antifungal studies. The synthesis process involved the formation of an electrophilic complex facilitating condensation to yield the desired products, which were then screened for their microbial activity. The extensive chemical analysis and spectral data established the structures of these new compounds, highlighting their potential in the development of antimicrobial agents N. Patel & S. N. Agravat, 2007.

Co-crystallization and Polymorphism Studies

The compound has been involved in co-crystallization studies with various acids, demonstrating different polymorphs and crystal densities depending on the preparative techniques used. These studies are crucial for understanding the crystalline forms and their implications in drug formulation and development Signe Skovsgaard & A. Bond, 2009.

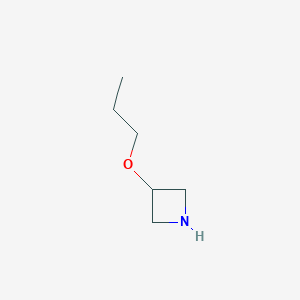

Peptide Synthesis Enhancement

The preparation and properties of N-(piperidino-oxycarbonyl)amino-acids and their esters have been described, showcasing their utility in peptide synthesis. These compounds have facilitated the coupling with amino-esters, leading to the efficient production of dipeptides, which are vital for pharmaceutical applications and research D. Stevenson & G. T. Young, 1969.

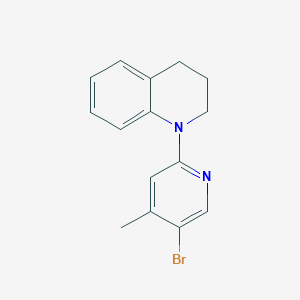

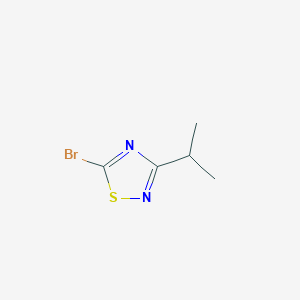

Antimicrobial Activity of Pyridine Derivatives

New pyridine derivatives synthesized using a similar base compound have been screened for antimicrobial activity. The derivatives showed considerable antibacterial activity, emphasizing the importance of structural modifications in enhancing biological activity N. B. Patel & S. N. Agravat, 2009.

Facilitation of Debenzylation in Synthesis

A specific study highlighted the role of acetic acid in facilitating the debenzylation of double protected aminopyridine rings, a crucial step in the synthesis of neuronal nitric oxide synthase inhibitors. This research provides insight into the chemical manipulation of aminopyridines for therapeutic purposes Haitao Ji et al., 2012.

Orientations Futures

: Florian Clausen, Marvin Kischkewitz, Klaus Bergander, Armido Studer. “Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes.” Chemical Science, 2019, 10, 24, 6256-6261. Link : “CAS:400888-20-2(S)-2-(((Benzyloxy)carbonyl)amino)-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid.” Bidepharm. Link : “2-Amino-2-(1-((benzyloxy)carbonyl)piperidin-2-yl)acetic acid.” ChemScene. Link : “2- (1-BOC-4- (CBZ-AMINO)-PIPERIDIN-4-YL)ACETIC ACID.” Sigma-Aldrich. Link

Propriétés

IUPAC Name |

2-amino-2-(1-phenylmethoxycarbonylpiperidin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4/c16-13(14(18)19)12-8-4-5-9-17(12)15(20)21-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10,16H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAXQHHPDKPCSDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(C(=O)O)N)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-(1-((benzyloxy)carbonyl)piperidin-2-yl)acetic acid | |

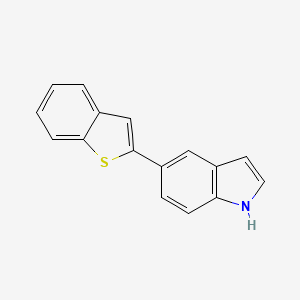

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Amino-2,3-dihydro-benzo[1,4]oxazine-4-carboxylic acid tert-butyl ester](/img/structure/B1524234.png)